molecular formula C20H25N3O3S B4052916 1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B4052916
M. Wt: 387.5 g/mol
InChI Key: BGJNEQDIGHFPJJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16166284 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Evaluation of Derivatives

Research has focused on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives through multi-component cyclo-condensation reactions. These compounds are evaluated for their antimicrobial and anti-inflammatory activities, showcasing the diverse potential applications of similar complex molecules in medical and chemical research Kendre, B. V., Landge, M. G., & Bhusare, S. B. (2015). Arabian Journal of Chemistry.

Solid Acid-Catalyzed Synthesis

A study highlights the use of a solid acid catalyst for the synthesis of 4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one derivatives, emphasizing a sustainable and efficient method for generating structurally complex molecules with potential applications in drug discovery and material science Zhang, F., Li, C., & Qi, C. (2016). RSC Advances.

Biological and Pharmacological Studies

Anticonvulsant and Antiamnesic Effects

Research into benzodiazepine derivatives, similar in structure to the compound , has explored their anticonvulsant and antiamnesic effects. This points to the potential for compounds within this chemical class to contribute to the development of new therapeutic agents targeting neurological conditions Chimirri, A., De Sarro, G., De Sarro, A., Gitto, R., Quartarone, S., Zappalà, M., Constanti, A., & Libri, V. (1998). Journal of Medicinal Chemistry.

AMPA Receptor Antagonists

Another study elaborates on the synthesis and anticonvulsant activity of 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, showcasing their potential as AMPA receptor antagonists. This research underscores the significance of structural modifications in enhancing biological activity and specificity, relevant for the development of novel pharmacological agents Chimirri, A., et al. (1998).

Properties

IUPAC Name

1-cyclopentyl-4-(4-propan-2-yloxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-12(2)26-15-9-7-13(8-10-15)18-17-19(21-16(24)11-27-18)23(22-20(17)25)14-5-3-4-6-14/h7-10,12,14,18H,3-6,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNEQDIGHFPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 2
1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 3
1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 5
1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

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